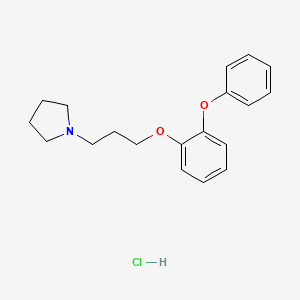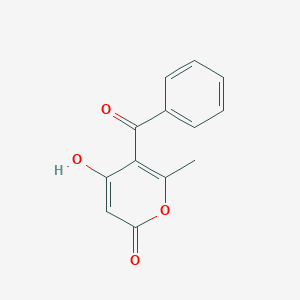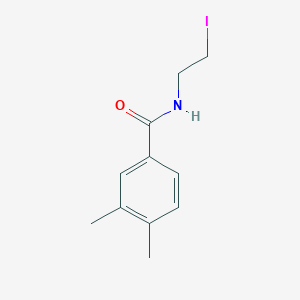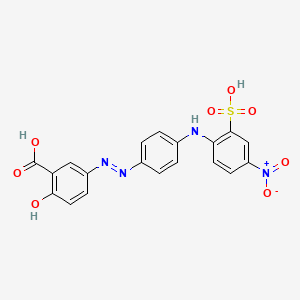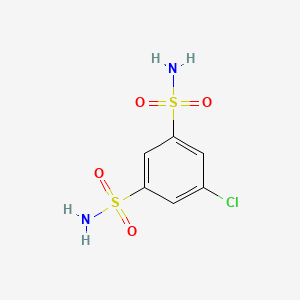
4a-Methyldecahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Methyldecahydronaphthalen-2-ol is a chemical compound with the molecular formula C11H20O. It belongs to the class of naphthalenes, which are characterized by two fused benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Methyldecahydronaphthalen-2-ol can be achieved through several methods. One common approach involves the reduction of 4a-Methyldecahydronaphthalen-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4a-Methyldecahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4a-Methyldecahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4a-Methyldecahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4a-Methyldecahydronaphthalen-2-one: A ketone derivative with similar structural features.
Naphthalen-2-ol: A simpler naphthalene derivative with a hydroxyl group.
Decahydronaphthalene: A fully saturated naphthalene derivative without any functional groups
Uniqueness
4a-Methyldecahydronaphthalen-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
21789-50-4 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C11H20O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9-10,12H,2-8H2,1H3 |
Clé InChI |
ZGVYVWSAAMJYCN-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1CC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


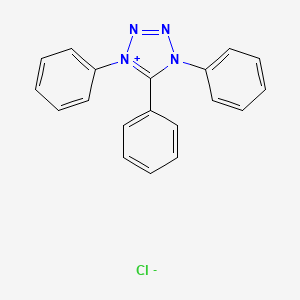

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)

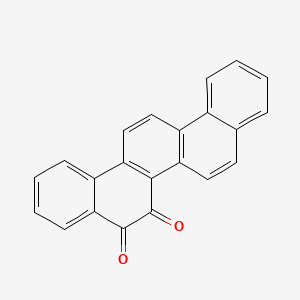
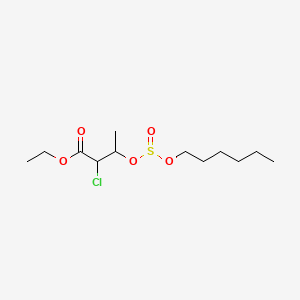
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
